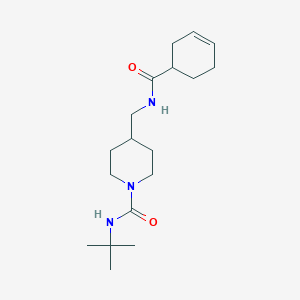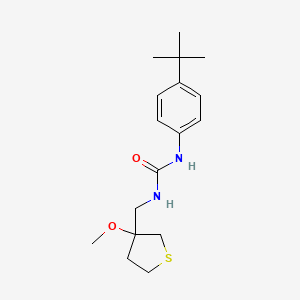
1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea is a chemical compound with potential therapeutic applications. It is commonly known as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been studied extensively for its ability to target specific kinases involved in various diseases.
Mecanismo De Acción
TAK-659 exerts its pharmacological effects by inhibiting specific kinases involved in disease pathogenesis. BTK inhibition by TAK-659 has been shown to reduce B-cell receptor signaling and induce apoptosis in B-cell malignancies. ITK inhibition by TAK-659 has been shown to reduce T-cell activation and cytokine production, which may have therapeutic applications in autoimmune disorders. JAK3 inhibition by TAK-659 has been shown to reduce cytokine signaling and inflammation, which may have therapeutic applications in inflammatory diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects. It has been shown to reduce tumor growth and induce apoptosis in preclinical studies. TAK-659 has also been shown to reduce inflammation and cytokine production in preclinical studies. In addition, TAK-659 has been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and low clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying specific kinases involved in disease pathogenesis. However, its specificity may limit its use in studying complex signaling pathways. In addition, the high cost of TAK-659 may limit its availability for certain experiments.
Direcciones Futuras
There are several future directions for TAK-659 research. One direction is to further evaluate its therapeutic potential in B-cell malignancies and autoimmune disorders. Another direction is to evaluate its potential as a combination therapy with other kinase inhibitors or immune checkpoint inhibitors. Additionally, further research is needed to understand the mechanism of action of TAK-659 in complex signaling pathways and to identify potential biomarkers for patient selection.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, including the reaction of 4-tert-butylphenyl isocyanate with 3-methoxytetrahydrothiophene-3-carbaldehyde to form the corresponding urea derivative. The final product is obtained by treating the urea derivative with trifluoroacetic acid. The synthesis of TAK-659 has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
TAK-659 has been studied extensively for its potential therapeutic applications. It has been shown to be a potent inhibitor of several kinases, including BTK, ITK, and JAK3. These kinases are involved in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. TAK-659 has been shown to have anti-tumor activity in preclinical studies and is being evaluated in clinical trials for the treatment of B-cell malignancies.
Propiedades
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(3-methoxythiolan-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-16(2,3)13-5-7-14(8-6-13)19-15(20)18-11-17(21-4)9-10-22-12-17/h5-8H,9-12H2,1-4H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIIFXRYIYQXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2(CCSC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Tert-butyl)phenyl)-3-((3-methoxytetrahydrothiophen-3-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
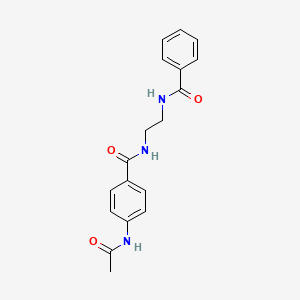




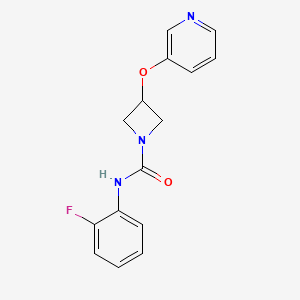
![(E)-2-cyano-3-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methylamino]-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2674641.png)
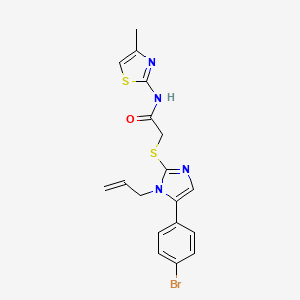
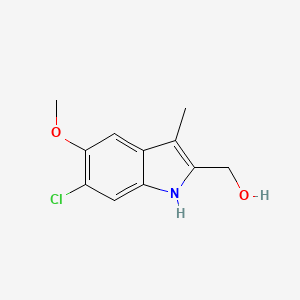
![3-(Bromomethyl)-2,9-dioxaspiro[5.5]undecane](/img/structure/B2674645.png)

